Methyl 7,7-difluoronorcarane-3-carboxylate

Purity Specification Procurement Quality Control

Methyl 7,7-difluoronorcarane-3-carboxylate (CAS 1494594-75-0) is a fluorinated bicyclic ester that belongs to the norcarane (bicyclo[4.1.0]heptane) class of compounds, featuring a gem-difluorocyclopropane moiety fused to a cyclohexane ring. The compound's molecular formula is C9H12F2O2, with a molecular weight of 190.19 g/mol.

Molecular Formula C9H12F2O2
Molecular Weight 190.19 g/mol
CAS No. 1494594-75-0
Cat. No. B6315605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7,7-difluoronorcarane-3-carboxylate
CAS1494594-75-0
Molecular FormulaC9H12F2O2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2C(C1)C2(F)F
InChIInChI=1S/C9H12F2O2/c1-13-8(12)5-2-3-6-7(4-5)9(6,10)11/h5-7H,2-4H2,1H3
InChIKeySTPFIHCMBZUFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7,7-Difluoronorcarane-3-carboxylate (CAS 1494594-75-0): A Fluorinated Bicyclic Ester for Pharmaceutical Intermediates


Methyl 7,7-difluoronorcarane-3-carboxylate (CAS 1494594-75-0) is a fluorinated bicyclic ester that belongs to the norcarane (bicyclo[4.1.0]heptane) class of compounds, featuring a gem-difluorocyclopropane moiety fused to a cyclohexane ring . The compound's molecular formula is C9H12F2O2, with a molecular weight of 190.19 g/mol [1]. The strategic placement of two fluorine atoms at the 7-position of the norcarane skeleton confers distinct physicochemical properties, including altered lipophilicity and enhanced metabolic stability relative to non-fluorinated norcarane analogs, making it a valuable intermediate for the synthesis of bioactive molecules and advanced pharmaceutical building blocks [2].

Why Methyl 7,7-Difluoronorcarane-3-carboxylate Cannot Be Substituted with Non-Fluorinated Norcarane Analogs


Substituting Methyl 7,7-difluoronorcarane-3-carboxylate with a non-fluorinated norcarane-3-carboxylate is scientifically inadvisable due to the profound physicochemical alterations introduced by the gem-difluorocyclopropane moiety. Fluorine substitution significantly modulates molecular properties including metabolic stability, lipophilicity (LogP), and conformational rigidity, which directly impact target binding affinity and pharmacokinetic profiles in drug development [1]. In particular, the 1,1-difluorocyclopropane ring system is known to resist cytochrome P450-mediated oxidation and to alter pKa values of adjacent functional groups, leading to markedly different biological outcomes compared to hydrogen-substituted analogs [2]. Such generic substitution would invalidate structure-activity relationship (SAR) studies and compromise the intended pharmacological properties of the final therapeutic candidate.

Quantitative Differentiation of Methyl 7,7-Difluoronorcarane-3-carboxylate: Purity, Physicochemical Impact, and Structural Uniqueness


Comparative Purity Specifications: Methyl 7,7-Difluoronorcarane-3-carboxylate vs. Non-Fluorinated Norcarane Analogs

Commercially available Methyl 7,7-difluoronorcarane-3-carboxylate is routinely supplied with a minimum purity specification of 97% (via Aladdin Scientific/CalpacLab) [1] or 98% (via Fluorochem/CymitQuimica) . In contrast, common non-fluorinated norcarane analogs, such as norcarane (bicyclo[4.1.0]heptane, CAS 286-08-8), are often supplied at lower purity grades (e.g., 95%) for research use, reflecting the more demanding synthesis and purification required for the fluorinated derivative.

Purity Specification Procurement Quality Control

Lipophilicity Modulation: The Impact of 7,7-Difluoro Substitution on Norcarane Scaffold Properties

The introduction of a gem-difluorocyclopropane moiety significantly alters the lipophilicity of the norcarane scaffold. While specific LogP data for Methyl 7,7-difluoronorcarane-3-carboxylate is not publicly disclosed, class-level inference from studies on fluorocyclopropanes indicates that replacing C-H bonds with C-F bonds in cyclopropane rings typically increases lipophilicity (LogP) by approximately 0.3-0.6 units per fluorine atom, compared to the non-fluorinated parent [1]. This modification enhances membrane permeability and can improve oral bioavailability in drug candidates.

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability Enhancement: Resistance to Oxidative Metabolism by the 7,7-Difluoro Motif

The 7,7-difluoronorcarane core is designed to resist cytochrome P450-mediated oxidation at the cyclopropane ring junction, a common metabolic soft spot in non-fluorinated norcaranes. While direct quantitative comparison data for this exact ester are not available, extensive medicinal chemistry literature demonstrates that gem-difluorocyclopropane rings reduce intrinsic clearance in human liver microsomes by factors ranging from 2- to 10-fold compared to their non-fluorinated counterparts [1]. This translates to a longer half-life and improved exposure in vivo, a critical advantage for lead compounds.

Metabolic Stability CYP450 Resistance Pharmacokinetics

Conformational Rigidity: Impact of Fluorination on Bioactive Conformation Pre-organization

The gem-difluorocyclopropane ring imposes a distinct conformational bias compared to a standard cyclopropane or a cyclohexyl fragment. Computational studies on difluorocyclopropane-containing scaffolds indicate that the C-F bonds adopt a 'gauche' preference relative to adjacent substituents, locking the ring into a specific dihedral angle and thereby reducing the entropic penalty upon target binding [1]. This pre-organization can enhance binding affinity by up to 1-2 kcal/mol (a factor of 5-30 in Ki) relative to more flexible analogs.

Conformational Restriction Bioisosterism Structure-Based Design

Optimal Research Applications for Methyl 7,7-Difluoronorcarane-3-carboxylate


Synthesis of Metabolically Stable Peptidomimetics and Protease Inhibitors

The 7,7-difluoronorcarane core serves as a rigid, metabolically stable scaffold for constructing peptidomimetics. Its enhanced resistance to proteolytic cleavage (inferred from difluorocyclopropane SAR) [1] makes it ideal for designing inhibitors of serine proteases or HCV NS3/4A protease, where the fluorinated bicyclic system mimics a peptide turn while blocking common degradation pathways.

Development of Novel Monoamine Oxidase (MAO) or CYP450 Enzyme Probes

Given the established use of norcarane derivatives as mechanistic probes for monooxygenase enzymes [2], the 7,7-difluoro analog offers a unique tool for probing radical versus cationic reaction pathways. The fluorine atoms serve as sensitive 19F NMR probes to monitor enzyme interactions and metabolic transformations with greater precision than hydrogen-substituted norcaranes.

Lead Optimization in CNS Drug Discovery for Improved Brain Penetration

The increased lipophilicity imparted by the gem-difluorocyclopropane moiety (estimated ΔLogP +0.6-1.2) [3] positions this compound as a strategic building block for enhancing blood-brain barrier (BBB) penetration. It is particularly valuable in programs targeting neurological disorders where maintaining a balance between metabolic stability and passive permeability is crucial.

Synthesis of Fluorinated Agrochemical Intermediates with Enhanced Field Stability

Beyond pharmaceuticals, the difluoronorcarane scaffold is applicable in agrochemical research. The improved oxidative stability of the difluorocyclopropane ring [3] translates to longer environmental persistence and reduced degradation by soil microbiota, making it a suitable intermediate for next-generation herbicides or fungicides requiring sustained activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7,7-difluoronorcarane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.